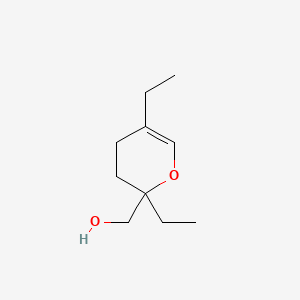

2,5-Diethyl-3,4-dihydro-2H-pyran-2-methanol

Description

Properties

IUPAC Name |

(2,5-diethyl-3,4-dihydropyran-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-3-9-5-6-10(4-2,8-11)12-7-9/h7,11H,3-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHEGBLXFHBDDSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=COC(CC1)(CC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601005881 | |

| Record name | (2,5-Diethyl-3,4-dihydro-2H-pyran-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601005881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85392-28-5 | |

| Record name | 2,5-Diethyl-3,4-dihydro-2H-pyran-2-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85392-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Diethyl-3,4-dihydro-2H-pyran-2-methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085392285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2,5-Diethyl-3,4-dihydro-2H-pyran-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601005881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-diethyl-3,4-dihydro-2H-pyran-2-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.078.961 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,5-Diethyl-3,4-dihydro-2H-pyran-2-methanol synthesis mechanism

An In-depth Technical Guide to the Synthesis of 2,5-Diethyl-3,4-dihydro-2H-pyran-2-methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dihydropyran motif is a privileged scaffold in a multitude of biologically active compounds and natural products. This guide provides a detailed technical exploration of the synthesis of a key derivative, this compound. We will dissect the core synthetic strategies, focusing on the underlying mechanisms, causality behind experimental choices, and field-proven protocols. This document is structured to serve as a practical reference for chemists engaged in organic synthesis and medicinal chemistry, emphasizing scientific integrity and reproducibility.

Introduction: The Strategic Importance of the Dihydropyran Ring

The 3,4-dihydro-2H-pyran ring system is a recurring structural element in chemical synthesis due to its prevalence in a wide array of biologically significant molecules.[1] Its unique conformational properties and the presence of an oxygen heteroatom make it a valuable building block in the design of novel therapeutics. The title compound, this compound, represents a versatile intermediate, possessing a primary alcohol for further functionalization and specific stereocenters that can influence molecular architecture.

The most reliable and industrially relevant synthesis is a two-stage process. The first stage involves the construction of the dihydropyran ring to form the aldehyde precursor, 2,5-diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde. The second stage focuses on the selective conversion of this aldehyde to the target primary alcohol. This guide will elaborate on the primary mechanisms for achieving each transformation.

Stage 1: Constructing the Core Scaffold via Hetero-Diels-Alder Reaction

The cornerstone for synthesizing the pyran framework is the Hetero-Diels-Alder (HDA) reaction, a powerful and atom-economical [4+2] cycloaddition.[1][2] In this specific synthesis, the reaction proceeds via a thermal dimerization of α-ethylacrolein, where one molecule acts as the electron-rich diene and the other as the electron-deficient dienophile (an oxo-Diels-Alder reaction).

Mechanism of Action: Dimerization of α-Ethylacrolein

The reaction is initiated by heating α-ethylacrolein. This provides the necessary energy to overcome the activation barrier for the cycloaddition. One molecule of α-ethylacrolein arranges into an s-cis conformation to act as the diene component. The second molecule's carbonyl group serves as the dienophile. The concerted, pericyclic mechanism involves the formation of two new carbon-carbon and carbon-oxygen sigma bonds, directly yielding the substituted dihydropyran ring with high regioselectivity.[3]

Caption: Hetero-Diels-Alder workflow for precursor synthesis.

Experimental Protocol: Synthesis of 2,5-Diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde

This protocol is adapted from established procedures for the dimerization of α-alkylacroleins.[3]

Materials:

-

α-Ethylacrolein

-

Hydroquinone (inhibitor)

-

Reaction vessel suitable for heating under pressure (e.g., autoclave)

-

Distillation apparatus

Procedure:

-

Charge a clean, dry autoclave with freshly distilled α-ethylacrolein.

-

Add a catalytic amount of hydroquinone to inhibit polymerization.

-

Seal the vessel and heat to 150-180°C for 3-5 hours. The pressure will increase due to the vapor pressure of the reactant.

-

After the reaction period, cool the vessel to room temperature and carefully vent any excess pressure.

-

Transfer the crude reaction mixture to a distillation apparatus.

-

Purify the product by vacuum distillation. The precursor aldehyde, 2,5-diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde, typically distills at 366-367 K (93-94 °C) at 12 mm Hg.[3]

Trustworthiness: This self-validating system relies on the thermal stability of the desired product versus the starting material. The final purification by distillation separates the dimeric product from unreacted monomer and any polymeric side products, ensuring a high-purity intermediate for the next stage.

Stage 2: Selective Aldehyde to Alcohol Conversion

With the aldehyde precursor in hand, two primary, mechanistically distinct pathways can be employed to obtain the target alcohol. The choice of method depends on the desired overall process economy and whether co-products are acceptable or desired.

Method A: The Cannizzaro Reaction

The aldehyde precursor lacks α-hydrogens, making it a perfect substrate for the Cannizzaro reaction. This classic disproportionation reaction uses a strong base to convert two molecules of the aldehyde into one molecule of the corresponding primary alcohol and one molecule of the carboxylic acid salt.[3][4]

3.1.1. Mechanism of Action: Base-Catalyzed Disproportionation

The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of one aldehyde molecule, forming a tetrahedral intermediate. This intermediate then acts as a hydride donor, transferring a hydride ion to the carbonyl carbon of a second aldehyde molecule. This second molecule is thereby reduced to the corresponding alkoxide, while the first is oxidized to a carboxylic acid. A final proton exchange yields the stable alcohol and carboxylate salt.[5]

Caption: The Cannizzaro reaction pathway.

3.1.2. Expertise & Causality: Why Choose the Cannizzaro? This route's primary advantage is its simplicity and the use of inexpensive reagents (e.g., sodium hydroxide). It is particularly efficient when both the alcohol and the carboxylic acid derivative are desired products, as it produces both simultaneously.[3] Research has optimized the conditions to maximize the yield of both products, making it a cost-effective choice in specific manufacturing contexts.[4]

3.1.3. Experimental Protocol: Joint Synthesis via Cannizzaro Reaction

This protocol is based on the optimized conditions reported in the literature.[3]

Materials:

-

2,5-Diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde

-

Sodium hydroxide (NaOH) solution (e.g., 40%)

-

Diethyl ether

-

Water

Procedure:

-

In a reaction flask, combine the aldehyde with a 40% aqueous solution of NaOH. A molar ratio of approximately 1:1.2 (aldehyde:NaOH) is recommended.

-

Stir the mixture vigorously at a controlled temperature of 333 K (60 °C) for about 2.5 hours.

-

After cooling, transfer the mixture to a separatory funnel.

-

Extract the target alcohol, this compound, from the aqueous phase using diethyl ether (perform 2-3 extractions).

-

Combine the organic extracts and distill the diethyl ether to yield the crude alcohol. Further purification can be achieved by vacuum distillation.

-

The remaining aqueous layer contains the sodium salt of 2,5-diethyl-3,4-dihydro-2H-pyran-2-carboxylic acid. This can be isolated by distillation of the water under vacuum.

3.1.4. Data Presentation: Optimized Cannizzaro Reaction Conditions

| Parameter | Optimal Value | Reported Yield (Alcohol) | Reported Yield (Salt) | Reference |

| Aldehyde:NaOH Molar Ratio | 1 : 1.2 | ~95.6% (0.478 mol) | ~96.0% (0.480 mol) | [3] |

| NaOH Concentration | 40% (w/w) | [3] | ||

| Temperature | 333 K (60 °C) | [3] | ||

| Reaction Time | 2.5 hours | [3] |

Method B: Direct Hydride Reduction

For applications where only the alcohol is desired, a direct reduction of the aldehyde is the more efficient and higher-yielding approach. The use of a mild reducing agent like sodium borohydride (NaBH₄) is ideal for this transformation, offering high selectivity for the aldehyde in the presence of the enol ether within the pyran ring.

3.2.1. Mechanism of Action: Nucleophilic Hydride Addition

The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral alkoxide intermediate. In the subsequent workup step, a protic solvent (like water or ethanol) protonates the alkoxide to yield the final primary alcohol.

Caption: Direct reduction workflow for selective alcohol synthesis.

3.2.2. Expertise & Causality: Why Choose Direct Reduction? This method offers superior atom economy and yield for the alcohol product compared to the Cannizzaro reaction. Sodium borohydride is a cost-effective, safe, and easy-to-handle reagent. Its mild nature ensures that it will not reduce the carbon-carbon double bond of the dihydropyran ring, providing excellent chemoselectivity. This approach is standard practice for such transformations, and its reliability is well-documented for similar substrates.[6]

3.2.3. Experimental Protocol: Reduction with Sodium Borohydride

This protocol is a robust adaptation based on the established reduction of the analogous 2,5-dimethyl derivative.[6]

Materials:

-

2,5-Diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Diethyl ether

-

Water

-

Acetone

-

Saturated potassium carbonate (K₂CO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flask equipped with a stirrer, add NaBH₄ to a biphasic mixture of diethyl ether and water under a nitrogen atmosphere.

-

Prepare a solution of the aldehyde precursor in diethyl ether.

-

Add the aldehyde solution dropwise to the rapidly stirred NaBH₄ mixture. Maintain the temperature with an ice bath if necessary.

-

After the addition is complete, stir for an additional 30-60 minutes at room temperature to ensure the reaction goes to completion.

-

Carefully add acetone to quench any excess NaBH₄.

-

Add saturated K₂CO₃ solution to the mixture and transfer to a separatory funnel.

-

Separate the layers and extract the aqueous phase with diethyl ether.

-

Combine the organic layers, wash with a saturated sodium chloride solution, and dry over anhydrous Na₂SO₄.

-

Filter off the drying agent and remove the solvent under reduced pressure to yield the pure this compound.

Physicochemical Properties

A summary of the key physical properties of the target compound is provided below for reference.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O₂ | [7] |

| Molecular Weight | 170.25 g/mol | [7] |

| Boiling Point | 83-85 °C @ 1 Torr | [7] |

| Density | 0.9946 g/cm³ @ 20 °C | [7] |

| Canonical SMILES | OCC1(OC=C(CC)CC1)CC | [7] |

| InChIKey | IHEGBLXFHBDDSW-UHFFFAOYSA-N | [7] |

Conclusion

The synthesis of this compound is most effectively achieved through a two-stage process commencing with the Hetero-Diels-Alder dimerization of α-ethylacrolein. The subsequent aldehyde-to-alcohol conversion can be tailored to specific research or production needs. The Cannizzaro reaction offers a unique pathway to co-generate the corresponding carboxylic acid salt, while direct reduction with sodium borohydride provides a high-yield, selective route to the desired alcohol exclusively. The protocols and mechanistic insights provided herein offer a comprehensive and actionable guide for professionals in the chemical sciences.

References

- Benchchem. Application Notes and Protocols: Hetero-Diels-Alder Reaction for Dihydropyran Synthesis.

- ent-Kaurane-based regio- and stereoselective inverse electron demand hetero-Diels–Alder reactions: synthesis of dihydropyran-fused diterpenoids. Organic & Biomolecular Chemistry (RSC Publishing).

-

Wikipedia. Diels–Alder reaction. Available from: [Link]

-

Evans, P. A., & Nelson, J. D. Stereoselective Synthesis of Dihydropyran-4-ones via a Formal Hetero Diels−Alder Reaction and Ceric Ammonium Nitrate Dehydrogenation. The Journal of Organic Chemistry (ACS Publications). Available from: [Link]

- Synthesis of 3,4-dihydro-2H-pyrans by hetero-Diels–Alder reactions of functionalized α,β-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone. Organic & Biomolecular Chemistry (RSC Publishing).

-

Shamrai, O., et al. (2025). Expanding the Synthetic Scope of Rawal's Diene: Rapid Access to Pyran and Pyrazole Derivatives. ChemRxiv (Cambridge Open Engage). Available from: [Link]

-

Organic Chemistry Portal. Synthesis of 3,4-dihydro-2H-pyrans. Available from: [Link]

-

Synthesis and Utility of 2,2-Dimethyl-2H-pyrans: Dienes for Sequential Diels–Alder/Retro-Diels–Alder Reactions. Organic Letters (ACS Publications). Available from: [Link]

-

Karpyak, N., et al. Joint obtaining of 2,5-diethyl-3,4-dihydro-2h-pyran-2- methanol and sodium salt of 2,5-diethyl- 3,4-dihydro-2H-pyran-2-carboxylic acid via Cannizzaro reaction. SciSpace. Available from: [Link]

-

Karpyak, N., et al. Joint obtaining of this compound and sodium salt of 2,5-diethyl-3,4-dihydro-2H-pyran-2-carboxylic acid via CanniZZaro reaction. Academic Journals and Conferences. Available from: [Link]

-

Synthesis of Pyran and Pyranone Natural Products. PMC (NIH). Available from: [Link]

-

Karpyak, N., et al. (2025). Joint obtaining of this compound and sodium salt of 2,5-diethyl-3,4-dihydro-2H-pyran-2-carboxylic acid via CanniZZaro reaction. ResearchGate. Available from: [Link]

-

Assessment on facile Diels–Alder approach of α-pyrone and terpenoquinone for the expedient synthesis of various natural scaffolds. NIH. Available from: [Link]

-

(2025). One Pot Synthesis of 4H-Pyran Derivatives by Use of Efficient and Recyclable Catalyst. Available from: [Link]

-

(2022). Synthesis of Pyran Derivatives. Encyclopedia.pub. Available from: [Link]

-

Scheme 2. Proposed mechanism for the synthesis of pyrans 4. ResearchGate. Available from: [Link]

-

Wikipedia. Prins reaction. Available from: [Link]

-

Synthesis of 2-amino-4H-pyran derivatives in aqueous media with nano-SnO2 as recyclable catalyst. Journal of Medicinal and Nanomaterials Chemistry. Available from: [Link]

-

PrepChem.com. Synthesis of 3,4-dihydro-2,5-dimethyl-2H-pyran-2-methanol. Available from: [Link]

-

Organic Chemistry Portal. Prins Reaction. Available from: [Link]

-

The Dong Group. Prins reactions and Applications. Available from: [Link]

-

CAS Common Chemistry. This compound. Available from: [Link]

-

On the choice of Lewis acids for the Prins reaction; two total syntheses of (±)-Civet. Available from: [Link]

-

Prins Reaction of Homoallenyl Alcohols: Access to Substituted Pyrans in the Halichondrin Series. Request PDF on ResearchGate. Available from: [Link]

-

PubChem. 2,5-Diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 3. scispace.com [scispace.com]

- 4. Joint obtaining of this compound and sodium salt of 2,5-diethyl-3,4-dihydro-2H-pyran-2-carboxylic acid via CanniZZaro reaction | Academic Journals and Conferences [science2016.lp.edu.ua]

- 5. researchgate.net [researchgate.net]

- 6. prepchem.com [prepchem.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Diethyl-3,4-dihydro-2H-pyran-2-methanol

Introduction

2,5-Diethyl-3,4-dihydro-2H-pyran-2-methanol, a substituted dihydropyran derivative, represents a class of heterocyclic compounds of significant interest in synthetic organic chemistry. The inherent functionalities of a hydroxyl group and a vinyl ether moiety within a cyclic framework make it a versatile building block for the synthesis of more complex molecules. Its structural analogues are known precursors in the synthesis of natural products and biologically active compounds.[1][2] A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development, particularly in the fields of medicinal chemistry and material science. This guide provides a comprehensive overview of the key physicochemical characteristics of this compound, detailed experimental protocols for their determination, and insights into its molecular behavior.

Molecular Structure and Chemical Identifiers

-

IUPAC Name: (2,5-Diethyl-3,4-dihydro-2H-pyran-2-yl)methanol

-

CAS Number: 85392-28-5[1]

-

Molecular Formula: C₁₀H₁₈O₂

-

Molecular Weight: 170.25 g/mol

-

Canonical SMILES: CCC1=CC(CC)(O)CCC1

-

InChI: InChI=1S/C10H18O2/c1-3-9-5-6-10(4-2,8-11)12-7-9/h7,11H,3-6,8H2,1-2H3[1]

-

InChIKey: IHEGBLXFHBDDSW-UHFFFAOYSA-N[1]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is the foundation for its application in any scientific endeavor. The following table summarizes the known and predicted properties of this compound.

| Property | Value | Method of Determination |

| Boiling Point | 83-85 °C at 1 Torr[1] | Vacuum Distillation |

| Density | 0.9946 g/cm³ at 20 °C[1] | Pycnometry or Oscillating U-tube |

| Melting Point | Not available (predicted to be a liquid at room temperature) | Differential Scanning Calorimetry (DSC) |

| Solubility | Miscible with common organic solvents (e.g., ethanol, diethyl ether, dichloromethane). Limited solubility in water. | Visual assessment and UV-Vis Spectroscopy |

| pKa | Estimated to be around 16-18 (similar to other primary alcohols) | Potentiometric Titration |

| LogP (Octanol-Water Partition Coefficient) | Estimated to be in the range of 1.5 - 2.5 | Shake-Flask Method |

Experimental Protocols for Physicochemical Property Determination

The following section details the step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound. The causality behind experimental choices is explained to ensure scientific integrity.

Synthesis of this compound via Cannizzaro Reaction

The synthesis of the title compound can be achieved through the disproportionation of 2,5-diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde, a classic example of the Cannizzaro reaction.[3] This reaction is suitable for aldehydes lacking α-hydrogens, preventing aldol condensation.

Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 2,5-diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde.

-

Reagent Addition: While stirring, slowly add a concentrated aqueous solution of sodium hydroxide (e.g., 40%) dropwise from the dropping funnel. Maintain the reaction temperature below 30 °C using an ice bath to control the exothermic reaction.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with water and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer with a suitable organic solvent such as diethyl ether or dichloromethane (3 x 50 mL). The desired alcohol will partition into the organic phase, while the corresponding carboxylate salt remains in the aqueous phase.

-

Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation to yield pure this compound.

Diagram of Synthesis and Purification Workflow:

Caption: Workflow for the synthesis and purification of the target compound.

Determination of Boiling Point under Reduced Pressure

Given the relatively high boiling point at atmospheric pressure, vacuum distillation is the preferred method to prevent decomposition.

Protocol:

-

Apparatus Setup: Assemble a micro-distillation apparatus suitable for vacuum.

-

Sample Preparation: Place a small amount of the purified liquid into the distillation flask along with a magnetic stir bar or boiling chips.

-

Vacuum Application: Connect the apparatus to a vacuum pump and a manometer. Gradually reduce the pressure to the desired level (e.g., 1 Torr).

-

Heating: Gently heat the distillation flask using a heating mantle.

-

Temperature Reading: Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point at the recorded pressure.

Density Determination

The density of the liquid can be accurately determined using a pycnometer or an oscillating U-tube density meter.

Protocol (Pycnometer Method):

-

Calibration: Clean and dry a pycnometer of known volume and determine its mass. Fill the pycnometer with deionized water and record the mass at a specific temperature. Calculate the exact volume of the pycnometer.

-

Sample Measurement: Empty and dry the pycnometer. Fill it with the sample liquid and record the mass at the same temperature.

-

Calculation: Calculate the density by dividing the mass of the sample by the volume of the pycnometer.

Solubility Profile

The solubility in various solvents provides insight into the polarity of the molecule.

Protocol:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Qualitative Assessment: To a test tube containing 1 mL of the solvent, add the compound dropwise with agitation. Observe for miscibility or the formation of a separate phase.

-

Quantitative Assessment (for sparingly soluble compounds): Prepare a saturated solution of the compound in the solvent of interest. After equilibration, centrifuge or filter the solution to remove any undissolved solid. Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy if the compound has a chromophore, or by gravimetric analysis after solvent evaporation.

pKa Determination

The pKa of the hydroxyl group can be estimated by potentiometric titration in a non-aqueous solvent.

Protocol:

-

Solution Preparation: Dissolve a known amount of the compound in a suitable anhydrous solvent (e.g., isopropanol).

-

Titration: Titrate the solution with a standardized solution of a strong base in the same solvent (e.g., tetrabutylammonium hydroxide) using a pH electrode calibrated for non-aqueous systems.

-

Data Analysis: Plot the pH reading against the volume of titrant added. The pKa is the pH at the half-equivalence point.

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a crucial parameter for predicting the pharmacokinetic properties of a molecule.[4][5]

Protocol:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.

-

Partitioning: In a flask, combine equal volumes of the pre-saturated n-octanol and water. Add a known amount of the compound.

-

Equilibration: Shake the flask for a set period (e.g., 24 hours) to allow for equilibrium to be reached.[6]

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Concentration Analysis: Carefully sample each phase and determine the concentration of the compound using a suitable analytical method (e.g., GC-MS or HPLC-UV).

-

Calculation: Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Diagram of Physicochemical Property Determination Workflow:

Caption: Workflow for determining the key physicochemical properties.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the ethyl groups (triplets and quartets), the protons on the dihydropyran ring, the methylene protons of the methanol group, and a broad singlet for the hydroxyl proton which is exchangeable with D₂O. The vinyl proton on the dihydropyran ring should appear as a distinct signal in the olefinic region.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will display distinct signals for each of the ten carbon atoms in the molecule, including the sp² carbons of the double bond, the sp³ carbons of the pyran ring and ethyl groups, and the carbon of the hydroxymethyl group.

-

FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum will be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol.[7][8] A strong C-O stretching vibration for the alcohol and the ether linkage will be observed in the 1000-1300 cm⁻¹ region.[9] The C=C stretching of the vinyl ether will appear around 1650 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum, likely obtained by electron ionization (EI), would show the molecular ion peak (M⁺) at m/z 170. Characteristic fragmentation patterns for pyran derivatives may include a retro-Diels-Alder reaction.[10][11] Loss of the hydroxymethyl group (•CH₂OH) or water (H₂O) are also expected fragmentation pathways for the alcohol functionality.

Safety and Handling

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the physicochemical properties of this compound. The detailed experimental protocols are designed to be self-validating and provide a solid basis for researchers and drug development professionals working with this and similar heterocyclic compounds. A thorough characterization of its properties is the first critical step towards unlocking its full potential in synthetic applications.

References

-

Karpyak, N., Marshalok, G., Kovalskyi, Y., & Fedevych, M. (n.d.). Joint obtaining of 2,5-diethyl-3,4-dihydro-2h-pyran-2- methanol and sodium salt of 2,5-diethyl-3,4-dihydro-2H-pyran-2-carboxylic acid via Cannizzaro reaction. SciSpace. Retrieved from [Link]

-

Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

-

Caron, G., & Vallaro, M. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]

-

Bhal, S. (2021, September 23). LogP / LogD shake-flask method. Protocols.io. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility Of Organic Compounds. Retrieved from [Link]

- de Oliveira, M. C., Taveira, A. F., & de Souza, M. V. (2000). Mass spectra of new substituted 2-amino-4H-pyrans: a retro-Diels-Alder reaction pattern. Rapid communications in mass spectrometry : RCM, 14(19), 1783–1786.

- Avdeef, A., Box, K. J., Comer, J. E., Hibbert, C., & Tam, K. Y. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of pharmaceutical and biomedical analysis, 14(11), 1405–1413.

- Etzweiler, F. (1994). Method for Measuring Aqueous Solubilities of Organic Compounds. Analytical Chemistry, 66(13), 2215-2217.

- Asif, N., Chaudhry, F., Khan, M. N., Cosenza, A. G., Ellis, G. P., Khan, M. A., Munawar, M. A., Iqbal, S., & Aslam, N. (n.d.). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry, 25(10), 5551-5554.

- Traldi, P., Cativiela, C., Fraile, J. M., Garcia, J. I., & Mayoral, J. A. (2000). Mass spectra of new substituted 2-amino-4H-pyrans: A retro-Diels-Alder reaction pattern. Rapid Communications in Mass Spectrometry, 14(19), 1783-1786.

-

Chemistry LibreTexts. (2021, November 11). 2: The Density of Liquids and Solids (Experiment). Retrieved from [Link]

-

OpenStax. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols. Organic Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Measuring density | Class experiment. RSC Education. Retrieved from [Link]

-

Chemistry For Everyone. (2023, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Pendarvis, R. (n.d.). # 5 Determination of Boiling Points. Retrieved from [Link]

-

Chemistry For Everyone. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 13.4: Spectroscopy of Alcohols. Retrieved from [Link]

-

Química Orgánica. (n.d.). IR Spectrum: Alcohols and Phenols. Retrieved from [Link]

-

University of Calgary. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]

-

GeeksforGeeks. (2023, July 25). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

-

LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

- Avdeeva, E. V., Subbotina, I. O., & Chistyakov, E. M. (2010). NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. Journal of the Chilean Chemical Society, 55(2), 225-229.

-

Al-Jbouri, F. A. (n.d.). The investigation of NMR spectra of dihydropyridones derived from Curcumin. ARKAT USA, Inc. Retrieved from [Link]

- Patel, K. D., & Patel, H. D. (n.d.). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. International Journal of Research Culture Society, 2(4), 23-26.

-

Quora. (2016, July 7). How to calculate the pKa value of ethanol. Retrieved from [Link]

-

Slideshare. (n.d.). pKa and log p determination. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3,4-dihydro-2,5-dimethyl-2H-pyran-2-methanol. Retrieved from [Link]

- Karami, B., Eskandari, K., & Gholamzade, Z. (2021). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Frontiers in Chemistry, 9, 726831.

-

ResearchGate. (n.d.). The mass spectrum analysis and structure of 4H-pyran-4-one, 2, 3-dihydro-3, 5-dihydroxy-6- methyl (6.07%). Retrieved from [Link]

- Garcia, F., Otoo, B., & Agyekum, I. (2023). Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. Preprint.

-

Advanced Journal of Chemistry, Section A. (n.d.). Synthesis of Dihydropyran Derivatives Using ZrCl4@Arabic Gum Catalyst in Solvent-Free Conditions. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

Pharmatutor. (2023, March 31). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Retrieved from [Link]

- Avdeef, A. (2012).

-

Kingsborough Community College. (n.d.). Lab #1: Density & Measurement. Retrieved from [Link]

-

The Physics Partner. (2023, August 8). Determining the density of solids and liquids. The Lab Activity [Video]. YouTube. Retrieved from [Link]

-

Frontiers. (n.d.). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. LogP / LogD shake-flask method [protocols.io]

- 7. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. Mass spectra of new substituted 2-amino-4H-pyrans: a retro-Diels-Alder reaction pattern - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility of 2,5-Diethyl-3,4-dihydro-2H-pyran-2-methanol in Organic Solvents

Disclaimer: As of the date of this publication, a comprehensive search of scientific literature and chemical databases has not yielded specific quantitative solubility data for 2,5-Diethyl-3,4-dihydro-2H-pyran-2-methanol. This guide is therefore designed to provide a robust framework for researchers, scientists, and drug development professionals to predict, determine, and understand the solubility of this compound. It synthesizes foundational chemical principles, data from structurally analogous compounds, and detailed experimental protocols.

Introduction: The Significance of Solubility

This compound is a heterocyclic compound belonging to the dihydropyran class. Its synthesis from α-ethylacrolein dimer via the Cannizzaro reaction has been documented, indicating its availability for research and development.[1] In fields such as drug discovery, materials science, and synthetic chemistry, understanding a compound's solubility is a critical first step. Solubility dictates the choice of reaction media, purification methods (like crystallization), and, in pharmacology, is a key determinant of a drug's bioavailability and formulation possibilities.[2][3] Low solubility can lead to unpredictable results in in vitro assays and hinder the development of promising candidates.[2][4] This guide provides the theoretical and practical tools necessary to characterize the solubility profile of this specific molecule.

Molecular Structure Analysis and Predicted Solubility Profile

The solubility of a substance is governed by the principle of "similia similibus solvuntur" or "like dissolves like".[5][6] This means that substances with similar intermolecular forces are likely to be soluble in one another. An analysis of the molecular structure of this compound is essential for predicting its behavior.

Caption: Molecular structure of this compound.

The molecule possesses distinct regions that dictate its interactions with solvents:

-

Polar Features : The primary alcohol (-CH₂OH) group is the most significant polar feature. The hydroxyl group can act as both a hydrogen bond donor and acceptor. The ether oxygen within the dihydropyran ring also contributes to the molecule's polarity and can act as a hydrogen bond acceptor.[7]

-

Nonpolar Features : The molecule has a substantial hydrocarbon backbone, including the dihydropyran ring's carbon atoms and two ethyl groups. These regions contribute to van der Waals interactions.

Based on this duality, the following solubility profile is predicted:

-

High Solubility in Polar Protic Solvents (e.g., Methanol, Ethanol) : These solvents can engage in strong hydrogen bonding with the molecule's hydroxyl group, making them excellent candidates for achieving high solubility.

-

Good to Moderate Solubility in Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)) : Solvents like THF and acetone can act as hydrogen bond acceptors for the molecule's hydroxyl group. While the interaction may be weaker than with protic solvents, good solubility is still expected.[8]

-

Low to Poor Solubility in Nonpolar Solvents (e.g., Hexane, Toluene, Cyclohexane) : The dominant polar nature of the hydroxyl and ether groups will likely make the molecule poorly soluble in solvents that rely solely on van der Waals forces.[6] The energetic cost of breaking the solvent's own cohesive forces and the solute's hydrogen bonds would not be compensated by the weak solute-solvent interactions.

Experimental Protocol for Thermodynamic Solubility Determination

To move from prediction to quantification, a rigorous experimental approach is required. The Shake-Flask Method is the gold-standard for determining thermodynamic solubility, which represents the equilibrium concentration of a solute in a solvent at a specific temperature.[4][9][10][11] The concentration of the resulting saturated solution is then accurately measured, typically by High-Performance Liquid Chromatography (HPLC).[12][13][14]

Workflow for Solubility Determination

Caption: Experimental workflow for the Shake-Flask and HPLC method.

Detailed Step-by-Step Methodology

Materials:

-

This compound (solid or oil)

-

Selected organic solvents (HPLC grade)

-

Glass vials with screw caps (e.g., 2 mL or 4 mL)

-

Analytical balance

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (PTFE, 0.22 µm)

-

Calibrated pipettes

-

Volumetric flasks

-

HPLC system with UV detector

Procedure:

-

Preparation of Vials : Add an excess amount of the test compound to several glass vials. "Excess" means enough solid/oil should remain visible at the end of the experiment to ensure the solution is saturated.[9] A starting point could be ~10 mg of compound per 1 mL of solvent.

-

Solvent Addition : Accurately add a known volume (e.g., 1.0 mL) of the desired organic solvent to each vial.

-

Equilibration : Tightly seal the vials. Place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 300 RPM).[9] Allow the mixture to equilibrate for at least 24 hours. For potentially slow-dissolving compounds, 48 or 72 hours may be necessary to ensure thermodynamic equilibrium is reached.[9]

-

Phase Separation : After equilibration, remove the vials and let them stand at the same constant temperature to allow the solid to settle. To obtain a clear supernatant free of any undissolved solid, either:

-

Centrifuge the vials at high speed.

-

Carefully draw the supernatant using a syringe and pass it through a chemical-resistant (e.g., PTFE) 0.22 µm filter. This step is critical to avoid artificially high results.[9]

-

-

Sample Preparation for HPLC : Immediately after separation, accurately pipette a small volume of the clear, saturated supernatant and dilute it with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the HPLC calibration curve.[15] Record the dilution factor accurately.

-

HPLC Quantification :

-

Method Development : Develop a suitable reversed-phase HPLC method. A C18 column is often a good starting point. The mobile phase could be a gradient of acetonitrile and water. The UV detector wavelength should be set to a value where the compound has maximum absorbance.

-

Calibration : Prepare a series of standard solutions of the compound of known concentrations. Inject these standards to create a calibration curve of peak area versus concentration.[12]

-

Sample Analysis : Inject the diluted sample(s) and determine their concentration from the calibration curve.

-

-

Calculate Solubility : The solubility is calculated by multiplying the concentration determined by HPLC by the dilution factor used in step 5.

Data Presentation and Interpretation

Results should be tabulated clearly, allowing for easy comparison across different solvents. It is best practice to report solubility in both mass/volume (mg/mL or g/L) and molar units (mol/L).

Table 1: Hypothetical Solubility Data for this compound at 25°C

| Solvent Class | Solvent | Polarity Index¹ | Solubility (mg/mL) | Solubility (mol/L)² | Qualitative Classification |

| Polar Protic | Methanol | 5.1 | > 200 | > 1.28 | Very Soluble |

| Ethanol | 4.3 | > 200 | > 1.28 | Very Soluble | |

| Polar Aprotic | Acetone | 5.1 | 150 | 0.96 | Freely Soluble |

| Tetrahydrofuran (THF) | 4.0 | 95 | 0.61 | Soluble | |

| Acetonitrile | 5.8 | 40 | 0.26 | Sparingly Soluble | |

| Nonpolar | Toluene | 2.4 | 5 | 0.03 | Slightly Soluble |

| Hexane | 0.1 | < 1 | < 0.006 | Very Slightly Soluble |

¹Polarity Index values are relative measures of a solvent's polarity. ²Calculated based on a hypothetical molecular weight of 156.24 g/mol .

Interpreting the Results

The collected data should be analyzed in the context of intermolecular forces.

Caption: Conceptual model of solute-solvent interactions.

High solubility in protic solvents like ethanol confirms the dominant role of hydrogen bonding. Moderate solubility in aprotic solvents like THF demonstrates the importance of the molecule's ability to donate a hydrogen bond to the solvent's acceptor atom (e.g., the oxygen in THF). The very low solubility in hexane validates the prediction that the weak van der Waals forces are insufficient to overcome the strong solute-solute hydrogen bonding.

Conclusion

References

- PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.

- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Quora. (2017). How do you perform the shake flask method to determine solubility?

- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?

- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- BioAssay Systems. Solubility Testing – Shake Flask Method.

- Hacettepe University Journal of the Faculty of Pharmacy. (2025). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.

- BCC. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry.

- Chemistry LibreTexts. (2023). Physical Properties of Ether.

- Chromatography Forum. (2009). Solubility by HPLC.

- Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.

- Ruoff, R. S., et al. (n.d.). Solubility of C60 in a Variety of Solvents.

- Karpyak, N., et al. (2009). JOINT OBTAINING OF this compound AND SODIUM SALT OF 2,5-DIETHYL-3,4-DIHYDRO-2H-PYRAN-2-CARBOXYLIC ACID VIA CANNIZZARO REACTION. Lviv Polytechnic National University.

Sources

- 1. scispace.com [scispace.com]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. improvedpharma.com [improvedpharma.com]

- 4. enamine.net [enamine.net]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.ws [chem.ws]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. utw10193.utweb.utexas.edu [utw10193.utweb.utexas.edu]

- 9. quora.com [quora.com]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. bioassaysys.com [bioassaysys.com]

- 12. pharmaguru.co [pharmaguru.co]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

An In-depth Technical Guide on the Thermal Stability and Decomposition of 2,5-Diethyl-3,4-dihydro-2H-pyran-2-methanol

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and potential decomposition pathways of 2,5-Diethyl-3,4-dihydro-2H-pyran-2-methanol. While direct experimental data on the thermal behavior of this specific compound is not extensively available in public literature, this document synthesizes information from analogous substituted dihydropyran systems and computational studies to build a robust predictive model. It outlines the theoretical underpinnings of its stability, proposes likely decomposition mechanisms, and provides detailed, field-proven experimental protocols for its empirical thermal analysis. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to investigate the thermal characteristics of this and similar heterocyclic compounds.

Introduction and Significance

This compound belongs to the dihydropyran class of heterocyclic compounds. Dihydropyran and its derivatives are significant structural motifs found in numerous natural products and bioactive molecules, exhibiting a wide range of pharmacological properties.[1] The presence of a hydroxymethyl group at the 2-position and diethyl substituents at the 2- and 5-positions introduces specific stereochemical and electronic features that can influence both the biological activity and the physicochemical properties of the molecule, including its thermal stability.

Understanding the thermal stability of a compound is paramount in the pharmaceutical industry. It dictates storage conditions, shelf-life, and the feasibility of manufacturing processes such as milling, drying, and formulation, which can subject the active pharmaceutical ingredient (API) to thermal stress. Decomposition at elevated temperatures can lead to a loss of potency, the formation of potentially toxic byproducts, and a compromise in the overall quality and safety of the final drug product.

This guide will delve into the factors governing the thermal stability of this compound, propose its likely decomposition pathways based on established chemical principles, and provide detailed protocols for its experimental investigation.

Theoretical Framework for Thermal Stability

The thermal stability of this compound is primarily determined by the bond dissociation energies within its molecular structure. The dihydropyran ring, being a six-membered heterocycle containing an oxygen atom, possesses a unique electronic and conformational landscape. The key structural features influencing its stability are:

-

The Dihydropyran Ring: The endocyclic C-O and C-C bonds of the dihydropyran ring are generally stable. However, the presence of the double bond introduces ring strain and a potential site for initiation of decomposition reactions.

-

Substituents: The diethyl groups at positions 2 and 5, and the hydroxymethyl group at position 2, play a crucial role. Alkyl substituents can influence the stability of adjacent bonds through inductive effects. A computational study on the thermal decomposition of 3,6-dihydro-2H-pyran has shown that methyl substituents at positions 2, 4, and 6 can decrease the activation free energy for decomposition, suggesting that alkyl substitution may destabilize the ring system.[2]

-

Hydroxymethyl Group: The primary alcohol functionality introduces the possibility of intermolecular hydrogen bonding, which could increase the bulk thermal stability. However, it also presents a potential site for dehydration reactions at elevated temperatures.

A related compound, the sodium salt of 2,5-diethyl-3,4-dihydro-2H-pyran-2-carboxylic acid, has been reported to decompose at 463 K (190 °C).[3] This suggests that the dihydropyran ring system itself possesses a moderate level of thermal stability.

Proposed Thermal Decomposition Pathways

Based on computational studies of analogous 3,6-dihydro-2H-pyran systems, the thermal decomposition of this compound is likely to proceed through a concerted, unimolecular retro-Diels-Alder reaction.[2] This pericyclic reaction involves a six-membered transition state.

Figure 1: Proposed primary decomposition pathway via a retro-Diels-Alder reaction.

In this proposed pathway, the dihydropyran ring undergoes cleavage to yield two smaller, volatile molecules. The ethyl group at the 5-position and the hydroxymethyl and ethyl groups at the 2-position would influence the stability of the transition state and thus the activation energy of the reaction.

Alternative decomposition pathways could include:

-

Dehydration: The hydroxymethyl group could undergo elimination of a water molecule, particularly in the presence of acidic or basic impurities, to form an exocyclic double bond.

-

Radical-mediated Decomposition: At very high temperatures, homolytic cleavage of C-C or C-O bonds could initiate a radical chain reaction, leading to a complex mixture of degradation products.

The exact decomposition pathway and the nature of the resulting products would need to be confirmed experimentally.

Experimental Protocols for Thermal Analysis

A comprehensive thermal analysis of this compound should involve a combination of techniques to determine its stability, decomposition temperature, and the identity of any degradation products.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and to quantify mass loss as a function of temperature.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).

-

Experimental Conditions:

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature well above the expected decomposition range (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).

-

Atmosphere: Conduct the analysis under an inert atmosphere (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

-

-

Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of decomposition is typically determined from the intersection of the baseline with the tangent of the decomposition curve.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to detect any other thermal events such as glass transitions or solid-solid phase transitions prior to decomposition.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Temperature Program: Heat the sample from ambient temperature to a temperature just below the onset of decomposition determined by TGA, at a constant heating rate (e.g., 10 °C/min).

-

Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) at a constant flow rate.

-

-

Data Analysis: Plot the heat flow versus temperature. The melting point is determined as the peak temperature of the endothermic melting transition. The area under the peak corresponds to the enthalpy of fusion.

Sources

potential stereoisomers of 2,5-Diethyl-3,4-dihydro-2H-pyran-2-methanol

An In-depth Technical Guide to the Potential Stereoisomers of 2,5-Diethyl-3,4-dihydro-2H-pyran-2-methanol

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This document provides a comprehensive exploration of the stereochemical landscape of this compound. It is structured to guide researchers from the fundamental principles of its stereoisomerism to the practical strategies for synthesis and analysis, ensuring a blend of theoretical depth and actionable intelligence.

Abstract

The control of molecular three-dimensional orientation is a cornerstone of modern chemical and pharmaceutical science. This compound, a substituted dihydropyran, possesses a stereochemically rich structure that necessitates a detailed understanding for its application in fields requiring high molecular specificity, such as drug discovery and materials science. This guide delineates the structural basis for its stereoisomerism, evaluates methodologies for stereoselective synthesis, and details the advanced analytical protocols required for the separation and unambiguous characterization of its distinct stereoisomeric forms.

The Stereochemical Blueprint: Identifying Chiral Centers

The potential for stereoisomerism in an organic molecule originates from the presence of stereocenters, most commonly chiral carbon atoms. A thorough structural analysis of this compound reveals the existence of two distinct chiral centers, which dictates its stereochemical complexity.

-

Chiral Center at C2: The carbon atom at the 2-position of the dihydropyran ring is bonded to four different substituents: the ring oxygen (O1), the C3 methylene group, an ethyl group, and a hydroxymethyl group. This tetra-substitution with unique groups renders C2 a stereocenter.

-

Chiral Center at C5: The carbon atom at the 5-position is also a stereocenter. It is attached to the C4 methylene group, the C6 vinylic carbon, an ethyl group, and a hydrogen atom.

With two stereocenters (n=2), the molecule can theoretically exist as a maximum of 2n = 4 distinct stereoisomers. These stereoisomers exist as two pairs of enantiomers, which are non-superimposable mirror images of each other. The relationship between non-mirror image stereoisomers is defined as diastereomeric.

Figure 1: Identification of chiral centers and the resulting stereoisomeric relationships.

Methodologies for Stereoselective Synthesis

The synthesis of dihydropyran derivatives with high stereocontrol is a subject of intensive research, driven by the prevalence of this motif in biologically active natural products.[1] Achieving a specific stereoisomer of this compound requires a synthetic strategy that can precisely control the formation of the C2 and C5 stereocenters.

Asymmetric Organocatalysis

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral heterocycles.[1][2] For the target molecule, a domino reaction, such as a Michael addition followed by an acetalization, could be employed.

Causality of Experimental Choice: This approach is chosen for its operational simplicity, milder reaction conditions, and avoidance of toxic heavy metals. A chiral amine catalyst, like a prolinol silyl ether, can activate an α,β-unsaturated aldehyde to react with a nucleophile. This catalytic cycle generates a chiral intermediate, guiding the subsequent cyclization to form the dihydropyran ring with high enantio- and diastereoselectivity. The stereochemical outcome is dictated by the specific conformation of the catalyst-substrate complex in the transition state.[1][2]

Substrate-Controlled Diastereoselective Reactions

This strategy involves using a starting material that already contains one or more chiral centers to direct the stereochemistry of subsequent transformations. For instance, a formal [4+2]-annulation reaction between a chiral silane and an aldehyde can produce substituted dihydropyrans with excellent diastereoselectivity.[3]

Causality of Experimental Choice: The stereochemistry of the newly formed ring is directly dependent on the pre-existing configuration of the chiral substrate (e.g., the chiral silane).[3] This method provides a predictable and reliable way to construct specific diastereomers, making it a valuable tool for building complex molecules where relative stereochemistry is critical.

Table 1: Comparative Analysis of Synthetic Strategies

| Synthetic Strategy | Core Principle & Advantages | Limitations & Considerations |

| Asymmetric Organocatalysis | Utilizes a small chiral organic molecule to catalyze the reaction enantioselectively. Offers high atom economy and operational simplicity.[1][2] | Catalyst development can be required. Optimization of reaction conditions (solvent, temperature, additive) is often necessary to achieve high selectivity. |

| Substrate-Controlled Synthesis | Employs a chiral substrate to direct the stereochemical outcome of a reaction. Provides predictable control over relative stereochemistry.[3] | Requires access to an enantiomerically pure starting material, which may involve additional synthetic steps. The strategy is inherently tied to the availability of the chiral precursor. |

Protocols for Stereoisomer Separation and Characterization

Once synthesized, the resulting mixture of stereoisomers must be separated and each isomer must be unambiguously identified. A multi-tiered analytical approach is essential for this purpose.

High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases (CSPs)

Chiral HPLC is the definitive technique for the analytical and preparative separation of enantiomers and diastereomers. The underlying principle is the differential interaction between the stereoisomers and a chiral stationary phase, leading to different retention times.

Experimental Protocol: Enantioselective HPLC Method Development

-

CSP Screening:

-

Justification: Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are known to exhibit broad applicability for a wide range of chiral compounds, including heterocyclic systems.

-

Procedure: Screen a set of polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) with a standard mobile phase, such as a 90:10 mixture of hexane and isopropanol.

-

-

Mobile Phase Optimization:

-

Justification: The polarity and composition of the mobile phase directly influence the strength of the chiral recognition interactions.

-

Procedure: Systematically vary the ratio of the alcoholic modifier (isopropanol or ethanol) in the hexane mobile phase. Small amounts of additives like trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds) can be introduced to improve peak shape and resolution, although they are unlikely to be necessary for this neutral alcohol.

-

-

Parameter Refinement:

-

Justification: Flow rate and temperature affect column efficiency and analysis time.

-

Procedure: Adjust the flow rate (typically 0.5-1.5 mL/min) and column temperature to find the optimal balance between resolution and run time.

-

-

Method Validation (Self-Validating System):

-

Justification: To ensure the method is trustworthy and reproducible, it must be validated according to established guidelines (e.g., ICH).

-

Procedure: Assess parameters including specificity (baseline separation of all peaks), linearity, accuracy, precision (repeatability and intermediate precision), and robustness (tolerance to small, deliberate changes in method parameters).

-

Figure 2: Standard workflow for the separation of stereoisomers via chiral HPLC.

Spectroscopic and Chiroptical Characterization

While HPLC separates the isomers, spectroscopic methods are required to determine their absolute and relative configurations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diastereomers, NMR spectra will differ, allowing for the determination of relative stereochemistry through techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which identifies protons that are close in space.

-

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): These are powerful chiroptical techniques that provide information about the absolute configuration of a chiral molecule.[4] The experimental VCD or ECD spectrum is compared to spectra predicted by quantum-chemical calculations for a known configuration (e.g., the (2R, 5R) isomer). A match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute stereochemistry.[4][5]

Conclusion

A comprehensive understanding of the stereoisomerism of this compound is indispensable for its development in any stereochemistry-dependent application. The existence of two chiral centers gives rise to four potential stereoisomers. Their selective synthesis can be approached through powerful strategies like asymmetric organocatalysis, while their separation and characterization rely on a robust analytical workflow centered on chiral chromatography and advanced spectroscopic techniques. The protocols and insights presented herein provide a framework for navigating the stereochemical challenges associated with this molecule, enabling researchers to isolate and utilize the specific stereoisomer relevant to their work.

References

-

ResearchGate. (n.d.). Enantioselective Synthesis of Substituted Dihydropyrans by Organocatalyst-Mediated Domino Michael/Enolization/Acetalization Reactions. Available at: [Link]

-

Ma, G., & S. F. Martin. (2018). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs. Available at: [Link]

-

Yang, B-B., et al. (2023). Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation. Molecules. Available at: [Link]

-

CAS. (n.d.). This compound. CAS Common Chemistry. Available at: [Link]

-

ResearchGate. (2017). Joint obtaining of this compound and sodium salt of 2,5-diethyl-3,4-dihydro-2H-pyran-2-carboxylic acid via Cannizzaro reaction. Available at: [Link]

-

ResearchGate. (2023). Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation. Available at: [Link]

Sources

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Quantum Chemical Calculations for Dihydropyran Structures

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Dihydropyrans are a class of heterocyclic organic compounds that form the core structural motif in a multitude of natural products and pharmacologically active molecules.[1] Their significance extends from being crucial building blocks in the synthesis of complex organic molecules to their role in forming tetrahydropyranyl (THP) ethers, a common protecting group for alcohols in chemical synthesis.[2] The biological relevance of dihydropyran derivatives, which exhibit activities ranging from anticancer to anti-inflammatory, necessitates a deep understanding of their three-dimensional structure, reactivity, and electronic properties.[1][3][4] Quantum chemical calculations provide a powerful in-silico lens to elucidate these characteristics at the molecular level, guiding rational drug design and synthetic strategy.[5]

This guide offers a field-proven framework for conducting quantum chemical calculations on dihydropyran structures, moving beyond a mere recitation of steps to explain the causality behind methodological choices. It is designed to provide a self-validating system of protocols for researchers, scientists, and drug development professionals.

The Theoretical Bedrock: Choosing the Right Tools for the Job

The ultimate goal of quantum chemistry is to solve the time-independent Schrödinger equation for a given molecule to determine its wavefunction and, from that, all of its chemical properties.[6] However, for a multi-electron system like a dihydropyran derivative, an exact solution is computationally intractable. Therefore, we rely on a set of well-established approximations and methods.

The Born-Oppenheimer Approximation

The foundational simplification in virtually all quantum chemical calculations is the Born-Oppenheimer approximation. It allows for the separation of the motion of electrons and nuclei, based on the much larger mass of the nuclei compared to electrons. This enables us to calculate the electronic structure for a fixed nuclear geometry.[6]

Density Functional Theory (DFT): The Workhorse of Computational Chemistry

For molecules of the size and complexity relevant to drug discovery, Density Functional Theory (DFT) strikes an optimal balance between computational cost and accuracy.[7] Instead of calculating the complex many-electron wavefunction, DFT determines the total electronic energy from the electron density, a simpler, three-dimensional quantity.[7]

The accuracy of a DFT calculation hinges on the choice of the exchange-correlation (XC) functional , which approximates the quantum mechanical interactions between electrons. For organic molecules like dihydropyrans, hybrid functionals are often the preferred choice.

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A widely used and well-benchmarked functional that provides robust results for geometries and energies of many organic systems.[8]

-

M06-2X (Minnesota, 2006, with 2X amount of Hartree-Fock exchange): This functional is particularly well-suited for non-covalent interactions, thermochemistry, and kinetics, making it an excellent choice when studying potential reaction mechanisms or intermolecular interactions involving dihydropyran derivatives.[9]

-

CAM-B3LYP: A long-range corrected functional that performs well for calculations of electronic excitations, making it suitable for predicting UV-Vis spectra.[10][11][12]

Basis Sets: The Language of Molecular Orbitals

In practice, molecular orbitals are constructed as a linear combination of pre-defined mathematical functions known as basis functions, which are centered on each atom. This collection of functions is the basis set .[6][13] The choice of basis set dictates the flexibility the calculation has to describe the spatial distribution of electrons.

-

Pople-style basis sets (e.g., 6-31G(d,p)): These are computationally efficient and provide a good starting point for geometry optimizations of organic molecules. The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for describing chemical bonding accurately.[14]

-

Correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ): These sets are designed to systematically converge towards the complete basis set limit, offering higher accuracy, especially for energy calculations, at a greater computational cost.[14]

-

Diffuse functions (e.g., 6-311++G(d,p)): Indicated by the "+" or "++", these functions are important for describing molecules with lone pairs, anions, or in calculations of properties like electron affinity, where the electron density is more spread out.[15][16]

For dihydropyran structures, a basis set like 6-311+G(d,p) or def2-TZVP often provides a reliable compromise between accuracy and computational demand for a wide range of property calculations.[9][10]

The Computational Workflow: From Structure to Properties

A rigorous quantum chemical investigation follows a logical, multi-step process. Each step builds upon the previous one to ensure the final calculated properties are physically meaningful and derived from a stable, realistic molecular structure.

Caption: Core workflow for quantum chemical calculations.

Step 1: Generating the Initial Molecular Structure

The starting point for any calculation is a three-dimensional coordinate file of the dihydropyran molecule. This can be generated from various sources, such as a 2D chemical drawing converted to 3D, or from a SMILES string using software like RDKit.[17] It is crucial that this initial structure is chemically reasonable, as a poor starting geometry can significantly increase the computational time required for optimization or even lead to convergence on an incorrect structure.

Step 2: Geometry Optimization

The objective of geometry optimization is to find the arrangement of atoms that corresponds to a minimum on the potential energy surface.[18][19] This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted to reduce these forces until they are effectively zero.[18][20] The resulting structure represents the most stable conformation of the molecule in the gas phase.[6]

Protocol: Geometry Optimization of 3,4-Dihydro-2H-pyran

-

Input Generation: Create an input file specifying the initial atomic coordinates of 3,4-dihydro-2H-pyran.

-

Methodology Selection: Specify the level of theory. A robust choice is M062X/6-311+G(d,p).

-

Keyword: Use the Opt keyword in the route section of the input file.

-

Execution: Submit the calculation. The software will iteratively adjust the geometry until convergence criteria are met.

-

Verification: The output file will contain the final optimized coordinates and the corresponding electronic energy.

Step 3: Vibrational Frequency Analysis

Once a stationary point is found via geometry optimization, a frequency calculation must be performed. This step serves two critical purposes:

-

Verification of the Minimum: A true energy minimum will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, not a stable structure.

-

Thermodynamic and Spectroscopic Data: The calculation yields zero-point vibrational energy (ZPVE), thermal corrections to enthalpy and Gibbs free energy, and the frequencies and intensities of vibrational modes, which can be used to simulate the molecule's infrared (IR) and Raman spectra.[23][24]

Protocol: Frequency Analysis

-

Input: Use the optimized geometry from the previous step.

-

Methodology: The same level of theory used for optimization must be used for the frequency calculation (e.g., M062X/6-311+G(d,p)).

-

Keyword: Use the Freq keyword. It is common practice to combine optimization and frequency calculations in a single job using Opt Freq.

-

Execution: Run the calculation.

-

Analysis: Check the output file to confirm there are no imaginary frequencies. Analyze the calculated frequencies to predict the IR spectrum.

Step 4: Calculation of Key Molecular Properties

With a validated minimum-energy structure, a wealth of chemical information can be extracted. These properties are invaluable for understanding reactivity and potential biological activity.

Electronic Properties:

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical stability and can be related to electronic transitions observed in UV-Vis spectroscopy.[25][26]

-

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electronic charge distribution around the molecule. It visually identifies regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack).[8][26] This is particularly useful in drug design for predicting hydrogen bonding sites and other non-covalent interactions.

Caption: Key electronic properties derived from calculations.

Data Presentation and Comparative Analysis

To ensure the trustworthiness of the chosen computational protocol, it is often wise to benchmark different methods. The table below presents a hypothetical comparison of results for a dihydropyran derivative, illustrating how data can be structured for clear analysis.

| Method/Basis Set | Relative Energy (kcal/mol) | HOMO-LUMO Gap (eV) | Key Imaginary Frequency |

| HF/6-31G(d) | +2.5 | 8.9 | 0 |

| B3LYP/6-31G(d) | +0.8 | 6.2 | 0 |

| M06-2X/6-311+G(d,p) | 0.0 (Reference) | 7.1 | 0 |

| CAM-B3LYP/def2-TZVP | +0.2 | 7.5 | 0 |

This table is illustrative. Actual results will vary based on the specific molecule.

The selection of M06-2X/6-311+G(d,p) as the reference is based on its documented reliability for both thermochemistry and the electronic structure of organic molecules.[9] The absence of imaginary frequencies across all methods confirms that the same stable conformer was identified.

Applications in Drug Discovery

The insights gained from quantum chemical calculations directly inform several stages of the drug discovery pipeline.[5][27]

-